
rac 1-Palmitoyl-3-chloropropanediol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac 1-Palmitoyl-3-chloropropanediol-d5: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of rac 1-Palmitoyl-3-chloropropanediol, where the hydrogen atoms are replaced with deuterium (d5). This compound is often utilized in analytical chemistry for accurate and reliable data analysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Palmitoyl-3-chloropropanediol-d5 involves the esterification of 3-chloropropanediol with palmitic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The deuterium labeling is achieved by using deuterated reagents during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes .
Analyse Chemischer Reaktionen
Types of Reactions: rac 1-Palmitoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Esterification and Transesterification: The ester bond can be formed or broken under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield palmitic acid and 3-chloropropanediol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Esterification: Formation of esters with different fatty acids.
Hydrolysis: Yields palmitic acid and 3-chloropropanediol.
Wissenschaftliche Forschungsanwendungen
rac 1-Palmitoyl-3-chloropropanediol-d5 is widely used in scientific research, including:
Analytical Chemistry: Used as a reference standard for mass spectrometry and other analytical techniques.
Biological Studies: Helps in studying metabolic pathways and the behavior of lipids in biological systems.
Medical Research: Investigated for its potential role in understanding lipid metabolism and related disorders.
Industrial Applications: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac 1-Palmitoyl-3-chloropropanediol-d5 involves its incorporation into lipid metabolic pathways. The deuterium labeling allows researchers to trace the compound and study its interactions with various enzymes and molecular targets. This helps in understanding the dynamics of lipid metabolism and the effects of different interventions .
Vergleich Mit ähnlichen Verbindungen
rac 1-Palmitoyl-3-chloropropanediol: The non-deuterated version of the compound.
rac 1,2-Bis-palmitoyl-3-chloropropanediol: A similar compound with two palmitoyl groups.
1-Palmitoyl-3-chloropropanediol: Another related compound with a single palmitoyl group .
Uniqueness: rac 1-Palmitoyl-3-chloropropanediol-d5 is unique due to its stable isotope labeling, which makes it particularly valuable for precise analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate tracing and quantification in various research settings .
Eigenschaften
CAS-Nummer |
1346599-60-7 |
|---|---|
Molekularformel |
C19H37ClO3 |
Molekulargewicht |
353.983 |
IUPAC-Name |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3/t18-/m1/s1/i16D2,17D2,18D |
InChI-Schlüssel |
CHBIHFLJUKBYRJ-YXJZIHALSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Synonyme |
Hexadecanoic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; Palmitic Acid 3-Chloro-2-hydroxypropyl-d5 Ester; 3-Chloro-1,2-propanediol-d3 1-Palmitate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



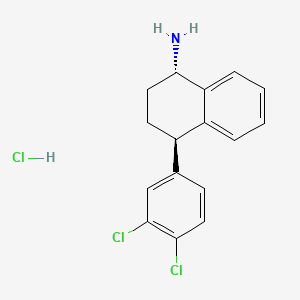
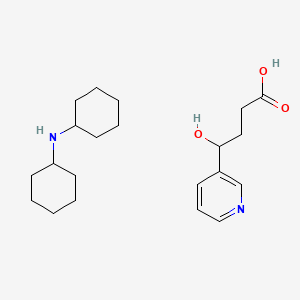
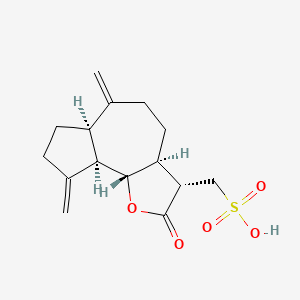
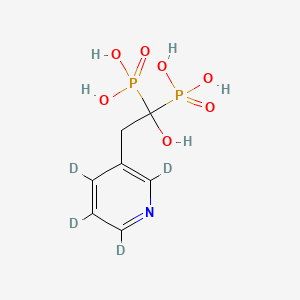
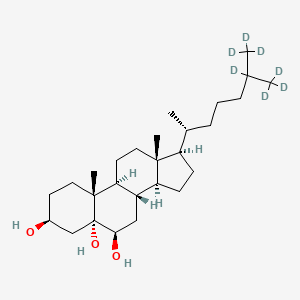

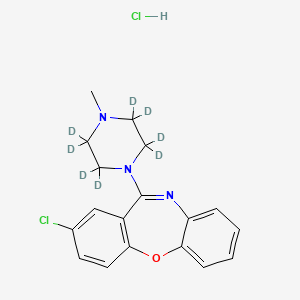
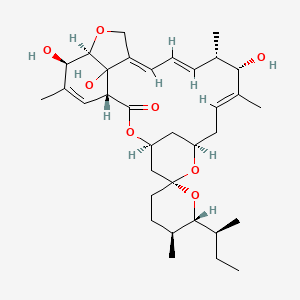

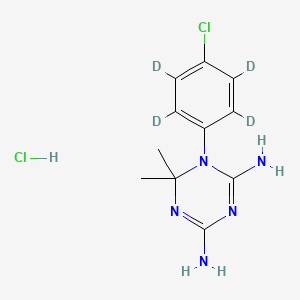
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
